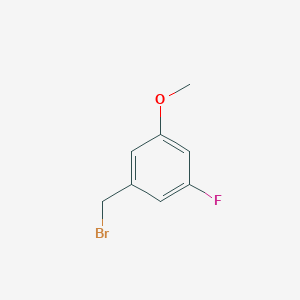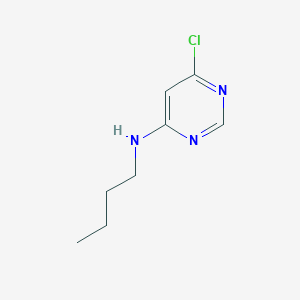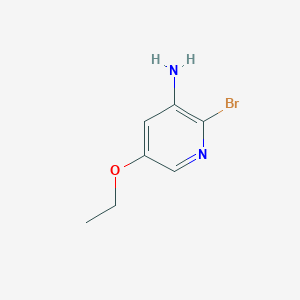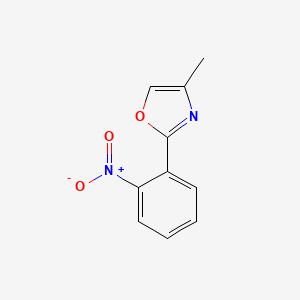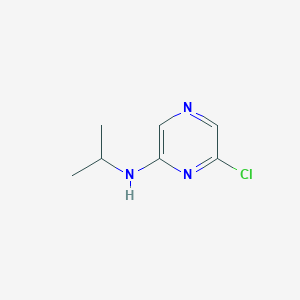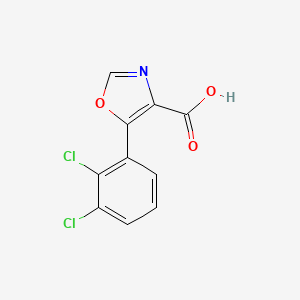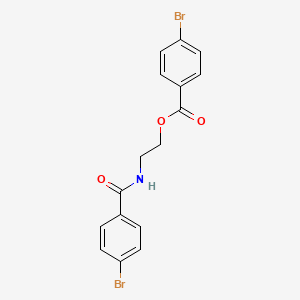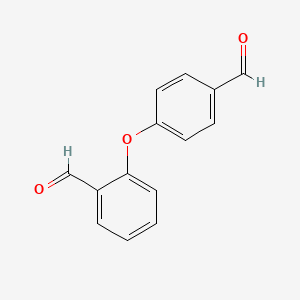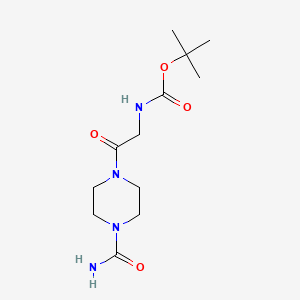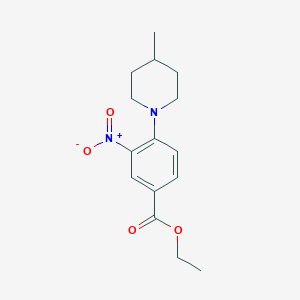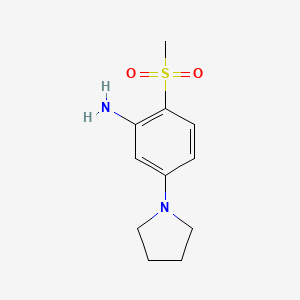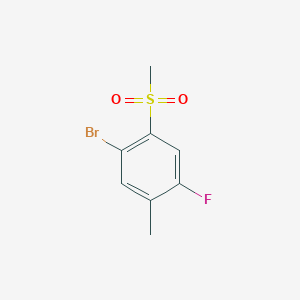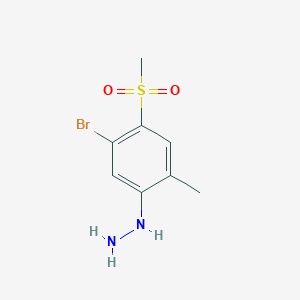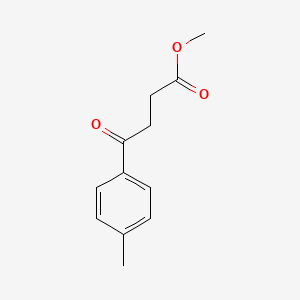
Methyl 4-(4-methylphenyl)-4-oxobutanoate
Vue d'ensemble
Description
Methyl 4-(4-methylphenyl)-4-oxobutanoate, also known as Methyl 4-methylphenylglyoxylate, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the class of compounds known as benzophenones, and it has a molecular formula of C12H14O3.
Applications De Recherche Scientifique
-
Photoproduct Analysis
- Field : Chemistry
- Application Summary : The compound 4’-methyl-biphenyl-4-carboxylic acid, which is structurally similar to Methyl 4-(4-methylphenyl)-4-oxobutanoate, exhibits characteristic absorption bands of COOH and CH groups. It is used in photoproduct analysis .
- Methods : The analysis is carried out by GC-MS, ETIR, and GC-FTIR, which confirm three successive oxidation states of methyl substituents such as alcohol, aldehyde, and carboxylic acids .
- Results : The results of the photoproduct analysis confirm the presence of three successive oxidation states of methyl substituents .
-
Synthesis of Secondary Amines
- Field : Organic Chemistry
- Application Summary : Molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol, which are structurally related to Methyl 4-(4-methylphenyl)-4-oxobutanoate, are synthesized via a Schiff bases reduction route .
- Methods : The compounds are synthesized via a Schiff bases reduction route, resulting in asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively .
- Results : The molecular structures of the compounds are stabilized by secondary intermolecular interactions .
- Antileishmanial and Antimalarial Evaluation
- Field : Pharmacology
- Application Summary : Some hydrazine-coupled pyrazoles, which are structurally related to Methyl 4-(4-methylphenyl)-4-oxobutanoate, have been synthesized and evaluated for their antileishmanial and antimalarial activities .
- Methods : The structures of the synthesized pyrazole derivatives were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques. The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
- Results : Compound 13 displayed superior antipromastigote activity (IC50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047). The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
-
Synthesis of Sulfonamide
- Field : Organic Chemistry
- Application Summary : A novel sulfonamide compound, ( {4-nitrophenyl}sulfonyl)tryptophan (DNSPA), which is structurally related to Methyl 4-(4-methylphenyl)-4-oxobutanoate, has been synthesized .
- Methods : The synthesis was carried out using the indirect process, which avoids contamination of the product with no need for purification. The compound was characterized by X-ray crystallographic analysis and spectroscopic methods (NMR, IR, mass spectrometry, and UV-vis) .
- Results : The sulfonamide N-H NMR signal at 8.07–8.09 ppm and S-N stretching vibration at 931 cm −1 indicate the formation of the target compound .
-
Manufacture of N-(3-Amino-4-methylphenyl)benzamide
- Field : Organic Chemistry
- Application Summary : A continuous flow process was developed to manufacture N-(3-Amino-4-methylphenyl)benzamide using readily available 4-methylbenzene-1,3-diamine as starting material and benzoic anhydride as acylating agent .
- Methods : A microreactor system was designed to determine all kinetics parameters, including reaction rates and their 95% confidence .
- Results : The process resulted in the successful synthesis of N-(3-Amino-4-methylphenyl)benzamide .
Propriétés
IUPAC Name |
methyl 4-(4-methylphenyl)-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-9-3-5-10(6-4-9)11(13)7-8-12(14)15-2/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNLLWLWRRVVEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40302131 | |
| Record name | methyl 4-(4-methylphenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-methylphenyl)-4-oxobutanoate | |
CAS RN |
57498-54-1 | |
| Record name | 57498-54-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148957 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 4-(4-methylphenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



